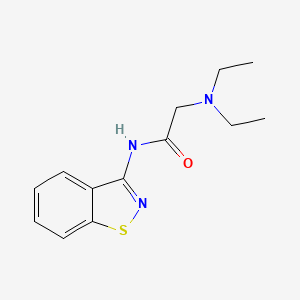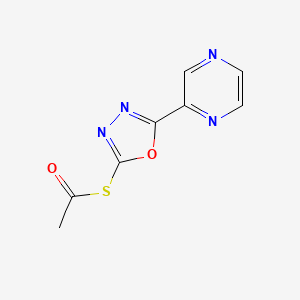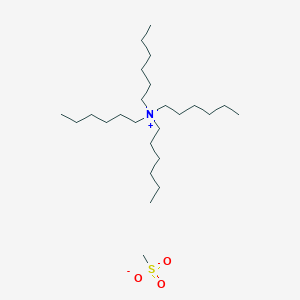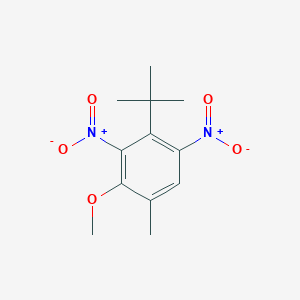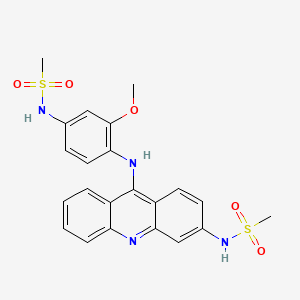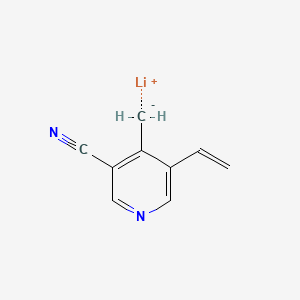![molecular formula C8H6Cl2Se B14329167 [(1,2-Dichloroethenyl)selanyl]benzene CAS No. 104944-99-2](/img/structure/B14329167.png)
[(1,2-Dichloroethenyl)selanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1,2-Dichloroethenyl)selanyl]benzene is an organoselenium compound characterized by the presence of a benzene ring substituted with a (1,2-dichloroethenyl)selanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1,2-Dichloroethenyl)selanyl]benzene typically involves the reaction of benzene with (1,2-dichloroethenyl)selenium compounds under specific conditions. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with (1,2-dichloroethenyl)selenium chloride to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
[(1,2-Dichloroethenyl)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the (1,2-dichloroethenyl) group to a simpler ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while substitution reactions can produce various halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
[(1,2-Dichloroethenyl)selanyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Studies have explored its potential as a biochemical probe due to its unique reactivity.
Medicine: Research is ongoing to investigate its potential therapeutic properties, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which [(1,2-Dichloroethenyl)selanyl]benzene exerts its effects involves interactions with various molecular targets. The selenium atom can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylselenyl chloride: Similar in structure but lacks the (1,2-dichloroethenyl) group.
Diphenyl diselenide: Contains two phenyl groups bonded to selenium atoms.
Selenobenzene: A simpler compound with a direct selenium-benzene bond.
Uniqueness
[(1,2-Dichloroethenyl)selanyl]benzene is unique due to the presence of the (1,2-dichloroethenyl) group, which imparts distinct chemical reactivity and potential applications not observed in simpler organoselenium compounds. This makes it a valuable compound for specialized research and industrial applications.
Eigenschaften
CAS-Nummer |
104944-99-2 |
|---|---|
Molekularformel |
C8H6Cl2Se |
Molekulargewicht |
252.01 g/mol |
IUPAC-Name |
1,2-dichloroethenylselanylbenzene |
InChI |
InChI=1S/C8H6Cl2Se/c9-6-8(10)11-7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
TXDJUXIHLQIUHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Se]C(=CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)
